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Compound of Interest

Compound Name: 3-Fluoro-N-methylbenzylamine

Cat. No.: B151531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for three isomers

of fluorinated benzylamine: 2-fluorobenzylamine, 3-fluorobenzylamine, and 4-

fluorobenzylamine. The information presented herein is intended to assist researchers in the

identification, characterization, and quality control of these important chemical entities. The

guide includes a summary of ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry data,

along with detailed experimental protocols for acquiring these spectra.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three fluorinated

benzylamine isomers. This data has been compiled from various spectral databases to provide

a clear and concise comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Fluorinated Benzylamines
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Compound Solvent Chemical Shift (δ) ppm

2-Fluorobenzylamine CDCl₃

7.44-6.88 (m, 4H, Ar-H), 3.88

(s, 2H, CH₂), 1.51 (s, 2H, NH₂)

[1]

3-Fluorobenzylamine CDCl₃

7.25 (m, 1H, Ar-H), 7.05 (m,

1H, Ar-H), 7.00 (m, 1H, Ar-H),

6.90 (m, 1H, Ar-H), 3.81 (s, 2H,

CH₂), 1.72 (s, 2H, NH₂)[2]

4-Fluorobenzylamine CDCl₃

7.26 (m, 2H, Ar-H), 6.98 (m,

2H, Ar-H), 3.79 (s, 2H, CH₂),

1.55 (s, 2H, NH₂)[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for Fluorinated Benzylamines

Compound Solvent Chemical Shift (δ) ppm

2-Fluorobenzylamine CDCl₃

162.0 (d, J=244 Hz), 131.2 (d,

J=4 Hz), 129.0 (d, J=8 Hz),

128.8 (d, J=16 Hz), 124.2 (d,

J=4 Hz), 115.2 (d, J=22 Hz),

40.5 (d, J=4 Hz)

3-Fluorobenzylamine CDCl₃

163.1 (d, J=243 Hz), 143.2 (d,

J=7 Hz), 129.9 (d, J=8 Hz),

123.6, 114.3 (d, J=21 Hz),

113.8 (d, J=21 Hz), 46.0

4-Fluorobenzylamine CDCl₃

162.1 (d, J=243 Hz), 136.0,

129.5 (d, J=8 Hz), 115.3 (d,

J=21 Hz), 45.8

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹⁹F NMR Spectroscopic Data for Fluorinated Benzylamines
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Compound Solvent Chemical Shift (δ) ppm

2-Fluorobenzylamine CDCl₃ -118.9

3-Fluorobenzylamine CDCl₃ -113.7

4-Fluorobenzylamine CDCl₃ -115.5

Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for Fluorinated Benzylamines (cm⁻¹)

Functional Group
2-
Fluorobenzylamine

3-
Fluorobenzylamine

4-
Fluorobenzylamine

N-H Stretch 3370, 3290 3370, 3290 3370, 3290

C-H (Aromatic) 3050 3040 3040

C-H (CH₂) 2920, 2850 2920, 2850 2920, 2850

C=C (Aromatic) 1615, 1495 1610, 1490 1605, 1510

C-F Stretch 1230 1250 1225

Mass Spectrometry (MS)
Table 5: Key Mass Spectrometry Fragments (m/z) for Fluorinated Benzylamines

Compound Molecular Ion (M⁺) Major Fragments

2-Fluorobenzylamine 125 108, 96, 77

3-Fluorobenzylamine 125 108, 96, 77

4-Fluorobenzylamine 125 109, 83, 77[4]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H,
¹³C, and ¹⁹F)

Sample Preparation:

Weigh approximately 10-20 mg of the fluorinated benzylamine sample for ¹H NMR and 50-

100 mg for ¹³C and ¹⁹F NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid

height is approximately 4-5 cm.

Cap the NMR tube securely.

Instrument Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

¹H NMR:

Acquire the spectrum at a proton frequency of 400 MHz.

Use a pulse angle of 30-45 degrees.

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.

Typically, 8-16 scans are sufficient.

¹³C NMR:

Acquire the spectrum at a carbon frequency of 100 MHz.

Use a proton-decoupled pulse sequence.

Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.
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A larger number of scans (e.g., 1024 or more) is typically required to achieve a good

signal-to-noise ratio.

¹⁹F NMR:

Acquire the spectrum at a fluorine frequency of 376 MHz.

Use a proton-decoupled pulse sequence.

Set the acquisition time to 1-2 seconds and the relaxation delay to 1-2 seconds.

Typically, 16-64 scans are sufficient.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm

for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard (e.g., TMS at 0 ppm). For

¹⁹F NMR, an external reference of CFCl₃ (0 ppm) is often used.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one or two drops of the liquid fluorinated benzylamine sample onto the center of a

clean, dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a

thin film between the plates.

Ensure there are no air bubbles trapped in the film.

Instrument Parameters:
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Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Acquisition and Processing:

Acquire a background spectrum of the empty sample compartment.

Place the prepared salt plates in the sample holder and acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction:

For volatile liquid samples like fluorinated benzylamines, direct injection or infusion into the

ion source is suitable.

Alternatively, the sample can be introduced via Gas Chromatography (GC-MS) for

separation from any impurities.

Ionization:

Electron Ionization (EI): This is a common method for small, volatile molecules.

Set the electron energy to 70 eV.

Mass Analysis:

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight and fragments (e.g., m/z 30-300).
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Data Acquisition and Processing:

Acquire the mass spectrum.

The data system will display the relative abundance of ions as a function of their m/z ratio.

Identify the molecular ion peak and major fragment ions.

Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships in the

spectroscopic analysis of fluorinated benzylamines.
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Caption: General experimental workflow for the spectroscopic analysis of fluorinated

benzylamines.
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Caption: Influence of fluorine substitution position on spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Fluorobenzylamine(89-99-6) 1H NMR spectrum [chemicalbook.com]

2. 3-Fluorobenzylamine(100-82-3) 1H NMR spectrum [chemicalbook.com]

3. 4-Fluorobenzylamine(140-75-0) 1H NMR [m.chemicalbook.com]

4. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b151531?utm_src=pdf-body-img
https://www.benchchem.com/product/b151531?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_89-99-6_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_100-82-3_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_140-75-0_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorobenzylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of
Fluorinated Benzylamines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151531#spectroscopic-data-comparison-of-
fluorinated-benzylamines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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